molecular formula C18H14 B1677559 M-Terphenyl CAS No. 92-06-8

M-Terphenyl

Cat. No. B1677559
CAS RN: 92-06-8
M. Wt: 230.3 g/mol
InChI Key: YJTKZCDBKVTVBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

M-Terphenyl, also known as 1,3-diphenylbenzene, is an organic molecule composed of two phenyl groups bonded to a benzene ring in the one and three positions . It is a yellow solid, insoluble in water . It is usually shipped as a solid mixture with its isomers o-terphenyl and p-terphenyl that is used as a heat-transfer fluid .


Synthesis Analysis

M-Terphenyl can be synthesized through a novel cyclocondensation of aryl methyl ketones and triethyl orthoformate . In the presence of a catalytic amount of TfOH, alkyl- and chloro-substituted acetophenones produced a series of terphenyls through a tandem reaction which merged six steps into a one-pot procedure . Another synthetic route involves the reaction of 2,6-diaryl Grignard reagents with sulfur, selenium, or tellurium electrophiles .


Molecular Structure Analysis

The molecular structure of M-Terphenyl is C18H14 . Due to the extensive pi-conjugated system, it has a range of optical properties . The disubstituted phenyl rings create a pocket for molecules and elements to bond without being connected to anything else .


Chemical Reactions Analysis

M-Terphenyl is non-flammable but combustible . It is extremely stable thermally and is not very reactive at room conditions . It is incompatible with strong oxidizing agents .


Physical And Chemical Properties Analysis

M-Terphenyl has a melting point of 86-87°C and a boiling point of 365°C . Its density is 1.195 g/cm3 . It is insoluble in water .

Scientific Research Applications

Organometallic Compound Synthesis

  • m-Terphenyl is instrumental in synthesizing unusual molecules containing main group elements. Its use has led to significant advances in creating synthetically useful derivatives of organometallic compounds (Clyburne & McMullen, 2000).

Phosphorescence Study

  • It has been utilized in the study of terphenyl isomers by second-derivative solid-substrate room temperature phosphorescence. This study proposed a method for the simultaneous determination of p-TP and m-TP without any preliminary separation (Dong et al., 1999).

Stabilization in Transition Metal Complexes

  • m-Terphenyl has been found effective as a bulky ligand for stabilizing various main group element compounds with unusual bonding and electron configurations. This includes compounds with formal triple bonds between group 13 and 14 metals (Ni & Power, 2010).

Environmental and Chemical Analysis

  • High-resolution gas chromatography and mass spectrometry have been used to study the distribution of polychlorinated terphenyls in environmental samples, highlighting the role of m-Terphenyl in chemical analysis (Caixach et al., 1994).

Ligand Influence in Homoleptic Group 12 Complexes

  • m-Terphenyl ligands have been used to stabilize a series of two-coordinate Group 12 diaryl complexes. This research provided insights into structural changes produced by differences in ligand properties (Blundell et al., 2014).

Crystal Engineering

  • m-Terphenyl derivatives have been synthesized for potential use as tectons in crystal engineering, showcasing its importance in the field of material science (Wright & Vinod, 2003).

Electrical and Optical Properties

  • The electrical and optical properties of m-terphenyl thin films have been investigated, contributing to understanding the mechanisms of DC conductivity in disordered polycrystalline structures (Tkaczyk, 2001).

Nonlinear OpticalProperties

  • Research on fluorinated terphenyl compounds has explored their third-order nonlinear optical (NLO) response, which is crucial for applications in optoelectronics and photonics. This includes studies on the electronic structure and potential for use in NLO materials (Adeel et al., 2021).

Infrared Applications

  • Fluorinated and chlorinated terphenyl compounds have been synthesized for mid-wave infrared applications. These compounds demonstrate properties like wide nematic range and high birefringence, making them suitable for use in optical devices (Peng et al., 2014).

Conformational Analysis

  • m-Terphenyl has been subject to theoretical conformational analysis, contributing to a better understanding of its molecular structure and behavior, which is valuable in the design of molecular materials (Baraldi & Ponterini, 1985).

Safety And Hazards

Exposure to M-Terphenyl can cause significant irritation . It can cause irritation to the eyes, skin, and mucous membrane. Thermal skin burns, headache, and sore throat are other possible symptoms. In animals, it can cause liver and kidney damage . It is recommended to prevent skin and eye contact, and to wash the skin immediately when it becomes contaminated .

Future Directions

M-Terphenyl has been extensively applied in materials science, for example in conducting polymers, OLEDs, laser dyes, textile dye carriers, heat storage and transfer agents . It has also been found in several naturally occurring compounds with interesting biological properties . There is a great demand to develop simple, efficient and regioselective methods for the synthesis of M-Terphenyl .

properties

IUPAC Name

1,3-diphenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14/c1-3-8-15(9-4-1)17-12-7-13-18(14-17)16-10-5-2-6-11-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTKZCDBKVTVBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5C6H4C6H5, C18H14
Record name M-TERPHENYL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25069
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2029117
Record name 1,1':3',1''-Terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2029117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

M-terphenyl is a yellow solid. mp: 86-87 °C, bp: 365 °C. Density: 1.195 g/cm3. Insoluble in water. Usually shipped as a solid mixture with its isomers o-terphenyl and p-terphenyl that is used as a heat-transfer fluid., Liquid, Yellow solid (needles); [NIOSH], Yellow solid (needles).
Record name M-TERPHENYL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25069
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,1':3',1''-Terphenyl
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name m-Terphenyl
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/814
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name m-Terphenyl
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0592.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

689 °F at 760 mmHg (NIOSH, 2023), 363 °C AT 760 MM HG, 689 °F
Record name M-TERPHENYL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25069
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name M-TERPHENYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2537
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name m-Terphenyl
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0592.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

375 °F (NIOSH, 2023), 191 °C, 375 °F (191 °C) (OPEN CUP), (oc) 375 °F
Record name M-TERPHENYL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25069
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name m-Terphenyl
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/814
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name M-TERPHENYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2537
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name m-Terphenyl
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0592.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

Insoluble (NIOSH, 2023), SOL IN ALCOHOL, ETHER, BENZENE, ACETIC ACID, Sparingly soluble in lower alcohols and glycols; very soluble in common aromatic solvents., Water solubility = 1.51 mg/l at 25 °C, Insoluble
Record name M-TERPHENYL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25069
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name M-TERPHENYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2537
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name m-Terphenyl
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0592.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.23 (NIOSH, 2023) - Denser than water; will sink, 1.2, 1.23
Record name M-TERPHENYL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25069
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name M-TERPHENYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2537
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name m-Terphenyl
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0592.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Pressure

0.01 mmHg at 200 °F (NIOSH, 2023), 0.0000175 [mmHg], 1.75X10-5 mm Hg extrapolated from experimentally-derived coefficients, (200 °F): 0.01 mmHg
Record name M-TERPHENYL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25069
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name m-Terphenyl
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/814
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name M-TERPHENYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2537
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name m-Terphenyl
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0592.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Product Name

M-Terphenyl

Color/Form

YELLOW NEEDLES FROM ALC, Crumbly, wax-like flakes at room temperature and light amber liquids above the melting point /Commercial terphenyl mixtures/, Yellow solid.

CAS RN

92-06-8, 26140-60-3
Record name M-TERPHENYL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25069
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name m-Terphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Terphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terphenyls
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026140603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name M-TERPHENYL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6808
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1':3',1''-Terphenyl
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1':3',1''-Terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2029117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-terphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.930
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name M-TERPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WOI2PSS0KX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name M-TERPHENYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2537
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name m-Terphenyl
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/WZ62B970.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

192 °F (NIOSH, 2023), 87 °C, 192 °F
Record name M-TERPHENYL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25069
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name M-TERPHENYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2537
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name m-Terphenyl
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0592.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Name
substrate
Quantity
1.867 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.3734 mmol
Type
reagent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
M-Terphenyl
Reactant of Route 2
M-Terphenyl
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
M-Terphenyl
Reactant of Route 4
Reactant of Route 4
M-Terphenyl
Reactant of Route 5
Reactant of Route 5
M-Terphenyl
Reactant of Route 6
Reactant of Route 6
M-Terphenyl

Citations

For This Compound
5,050
Citations
JAC Clyburne, N McMullen - Coordination Chemistry Reviews, 2000 - Elsevier
The use of the m-terphenyl substituent has facilitated the synthesis of numerous unusual molecules containing main group elements. This review reports these advances as well as …
Number of citations: 193 www.sciencedirect.com
AG Wright, T Weissbach… - Angewandte Chemie …, 2016 - Wiley Online Library
… The highest stability was observed for the m‐terphenyl‐protected benzimidazolium, showing a half‐life in 3 m NaOD/CD 3 OD/D 2 O at 80 C of 3240 h. A high‐molecular‐weight …
Number of citations: 110 onlinelibrary.wiley.com
RS Grewal, H Hart, TK Vinod - The Journal of Organic Chemistry, 1992 - ACS Publications
m-Terphenyl tetraphenol 4 (Scheme I) and tetrabenzyl … 9 (only one link across the m-terphenyl framework) and bicyclic … links between the “outer” m-terphenyl rings contained sulfur la-b …
Number of citations: 24 pubs.acs.org
Y Liu, LJ Taylor, SP Argent, J McMaster… - Inorganic …, 2021 - ACS Publications
… out on the use of the m-terphenyl scaffold to support metallophilic interactions. Herein, we report the synthesis and characterization of several group 11 m-terphenyl complexes via a …
Number of citations: 7 pubs.acs.org
DA Patrick, MA Ismail, RK Arafa… - Journal of medicinal …, 2013 - ACS Publications
… diverse group of dicationic m-terphenyl derivatives and their … A total of 37 cationically substituted m-terphenyl analogues … Compounds 1–22 and 30–37 have m-terphenyl nuclei, while …
Number of citations: 40 pubs.acs.org
F Reiß, A Schulz, A Villinger, N Weding - Dalton Transactions, 2010 - pubs.rsc.org
The reaction of m-terphenyl amine (2,6-bis-(2,4,6-trimethylphenyl)aniline, m-Ter = m-terphenyl = 2,6-bis-(2,4,6-trimethylphenyl)) and ECl3 (E = P, As) in the presence of different bases (…
Number of citations: 45 pubs.rsc.org
UI Zakai, A Błoch-Mechkour, NE Jacobsen… - The Journal of …, 2010 - ACS Publications
… must be operative with substituted m-terphenyl iodides, which cannot … m-terphenyl in which iodine is replaced by hydrogen, a free radical mechanism via the substituted m-terphenyl …
Number of citations: 19 pubs.acs.org
AJ Veinot, ADK Todd, JD Masuda - Angewandte Chemie, 2017 - Wiley Online Library
… of both bulky cyclopentadienyl ligands and m-terphenyl ligands, only one reported study … a m-terphenyl cyclopentadiene and its zirconium complex I. The m-terphenyl cyclopentadienyl …
Number of citations: 17 onlinelibrary.wiley.com
DH Camacho, EV Salo, Z Guan - Organic Letters, 2004 - ACS Publications
… In summary, we have described a highly efficient synthetic route to prepare m-terphenyl-based cyclophanes containing intra-annular nitrogen functionalities. The key strategy employed …
Number of citations: 54 pubs.acs.org
HR Sharpe, AM Geer, HEL Williams… - Chemical …, 2017 - pubs.rsc.org
… As part of our research into low-coordinate transition metal m-terphenyl complexes, we are investigating the efficacy of these species as precatalysts. Herein, we demonstrate that two …
Number of citations: 36 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.